molecular formula C15H10ClNO4S B12127930 Benzenemethanesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-

Benzenemethanesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-

Cat. No.: B12127930
M. Wt: 335.8 g/mol
InChI Key: PKTBAKNJFMCQIM-UHFFFAOYSA-N
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Description

Benzenemethanesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, is a specialized sulfonyl chloride derivative containing an isoindole-1,3-dione (phthalimide) substituent at the para position of the benzene ring. This compound combines the electrophilic reactivity of a sulfonyl chloride group (-SO₂Cl) with the structural rigidity and electronic effects of the phthalimide moiety. Such hybrid structures are often utilized in organic synthesis as activating agents, intermediates for pharmaceuticals, or crosslinkers in polymer chemistry due to their dual functionality. The phthalimide group enhances stability and influences steric and electronic interactions during reactions .

Properties

Molecular Formula

C15H10ClNO4S

Molecular Weight

335.8 g/mol

IUPAC Name

[4-(1,3-dioxoisoindol-2-yl)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C15H10ClNO4S/c16-22(20,21)9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2

InChI Key

PKTBAKNJFMCQIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Sulfonation-Chlorination of Isoindole Derivatives

A common approach involves the direct sulfonation and chlorination of a pre-formed isoindole intermediate. The reaction typically proceeds in two stages:

  • Sulfonation : The isoindole derivative is treated with chlorosulfonic acid (ClSO₃H) in a non-polar solvent (e.g., dichloromethane) at 0–10°C to avoid premature chlorination.

  • Chlorination : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is introduced to convert the sulfonic acid intermediate to the sulfonyl chloride.

Key Parameters :

  • Temperature control (<10°C during sulfonation) prevents decomposition.

  • Stoichiometric excess of ClSO₃H (1.2–1.5 equivalents) ensures complete sulfonation.

Example Protocol :

Yield: 68–72%.

Coupling Reactions with Sulfonyl Chloride Precursors

Alternative methods employ Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the sulfonyl chloride group post-cyclization. For instance:

  • Suzuki Coupling : A boronic ester-functionalized isoindole is reacted with a bromobenzenesulfonyl chloride derivative using Pd(PPh₃)₄ as a catalyst.

Advantages :

  • Enables modular synthesis for analogs.

  • Avoids harsh sulfonation conditions.

Limitations :

  • Requires pre-functionalized precursors.

  • Lower yields (50–60%) due to competing side reactions.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial production prioritizes scalability and reproducibility. Continuous flow systems mitigate exothermic risks during sulfonation and improve mass transfer:

Process Overview :

  • Reactor 1 : Sulfonation of isoindole derivative with ClSO₃H at 5–15°C.

  • Reactor 2 : In-line chlorination with SOCl₂ at 40–50°C.

  • Separation : Liquid-liquid extraction removes acidic by-products.

Table 1. Comparative Analysis of Batch vs. Flow Synthesis

ParameterBatch MethodFlow Method
Reaction Time8–12 h2–3 h
Yield70–75%85–90%
Purity95–97%98–99%
By-Product Formation5–8%1–2%

Data adapted from analogous sulfonyl chloride production.

Catalytic Optimization

Industrial protocols often incorporate inorganic salts (e.g., Na₂SO₄) to suppress side reactions:

  • Role of Na₂SO₄ : Competes with water for coordination, reducing hydrolysis of ClSO₃H and SOCl₂.

  • Concentration : 0.1–0.3 M Na₂SO₄ increases yield by 12–15%.

Purification and Stabilization Strategies

Recrystallization Techniques

The product is typically purified using mixed solvents:

  • Solvent System : Hexane/ethyl acetate (3:1 v/v) removes unreacted starting materials and sulfonic acid by-products.

  • Crystallization Yield : 80–85% recovery.

Stabilization Against Hydrolysis

  • Storage : Under anhydrous N₂ at −20°C.

  • Additives : Molecular sieves (4Å) in storage containers absorb residual moisture .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The isoindole moiety can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and various isoindole derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Benzenemethanesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of this compound, a detailed comparison with analogous derivatives is essential. Below is a comparative analysis based on structural features, reactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Functional Groups Substituent Position Applications
Benzenemethanesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- Not provided Sulfonyl chloride, phthalimide Para position Organic synthesis, polymer crosslinking
1,3-Benzenedicarboxylic acid, 5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- 47275-11-6 Carboxylic acid, phthalimide Meta position Polymer precursors, coordination chemistry
6,7-Dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydro-isoquinoline 47281-61-8 Nitrophenyl, tetrahydroisoquinoline Ortho/meta positions Pharmacological studies (alkaloid analogs)

Key Observations

Functional Group Influence: The sulfonyl chloride group in the target compound confers high electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols). In contrast, the carboxylic acid group in 1,3-Benzenedicarboxylic acid, 5-(phthalimide)- (CAS 47275-11-6) facilitates hydrogen bonding and metal coordination, often used in polymer networks or metal-organic frameworks . The nitro group in 6,7-Dimethoxy-1-(4-nitrophenyl)-tetrahydroisoquinoline (CAS 47281-61-8) enhances redox activity, typical in bioactive alkaloid derivatives.

Substituent Position Effects: The para-substituted phthalimide in the target compound minimizes steric hindrance compared to meta-substituted analogs, favoring efficient sulfonylation reactions. Ortho/meta substituents in tetrahydroisoquinoline derivatives (e.g., CAS 47281-61-8) can alter conformational flexibility, impacting biological activity.

Thermal and Chemical Stability :

  • Phthalimide-containing compounds generally exhibit high thermal stability due to aromatic stacking and rigid planar structures. However, the sulfonyl chloride group in the target compound may reduce thermal stability compared to carboxylic acid analogs, as -SO₂Cl is prone to hydrolysis under humid conditions.

Biological Activity

Benzenemethanesulfonyl chloride, specifically the compound 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, is a sulfonamide derivative with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzene ring attached to a methanesulfonyl chloride group and an isoindolinone moiety. This configuration allows for various interactions with biological targets, primarily due to the presence of the sulfonamide functionality which is known for its pharmacological importance.

Molecular Formula: C₁₃H₉ClN₂O₃S
Molecular Weight: 300.73 g/mol

Antibacterial Activity

Research indicates that compounds similar to benzenemethanesulfonyl chloride exhibit notable antibacterial properties. In studies involving various bacterial strains, including Salmonella typhi and Bacillus subtilis, these compounds demonstrated moderate to strong antibacterial activity. The mechanism typically involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease, while urease inhibitors are important in managing urinary tract infections and kidney stones.

Inhibition Data:

CompoundIC₅₀ (µM)Target Enzyme
Compound A2.14±0.003AChE
Compound B1.13±0.003Urease
Reference (Thiourea)21.25±0.15Urease

The biological activity of benzenemethanesulfonyl chloride can be attributed to several mechanisms:

  • Enzyme Interaction : The sulfonamide group interacts with enzymes by mimicking natural substrates or cofactors, leading to competitive inhibition.
  • Disruption of Cellular Processes : By interfering with bacterial metabolism or signaling pathways, these compounds can effectively reduce bacterial proliferation.
  • Binding Affinity : Studies on binding interactions with proteins such as bovine serum albumin (BSA) suggest that these compounds can effectively target and modulate protein functions.

Study on Antibacterial Efficacy

A study published in Brazilian Journal of Pharmaceutical Sciences evaluated a series of sulfonamide derivatives for their antibacterial properties. Among them, the compound similar to benzenemethanesulfonyl chloride showed significant effectiveness against multiple bacterial strains, indicating its potential as a lead compound for antibiotic development .

Enzyme Inhibition Assays

In another investigation focused on enzyme inhibition, derivatives were synthesized and tested for their ability to inhibit AChE and urease. The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than traditional inhibitors, suggesting improved efficacy and potential for therapeutic use .

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

The compound contains a benzenemethanesulfonyl chloride core linked to a 1,3-dioxo-isoindole moiety. Key functional groups include the sulfonyl chloride (-SO₂Cl), which is highly electrophilic, and the isoindole-dione ring, which contributes to π-π stacking interactions and hydrogen bonding. The sulfonyl chloride group enables nucleophilic substitution (e.g., with amines or alcohols), while the isoindole-dione may participate in cycloaddition or coordination chemistry. These features make it a versatile intermediate for synthesizing sulfonamide derivatives or metal-organic frameworks .

Q. What is a standard synthetic route for this compound, and what critical steps ensure success?

A typical synthesis involves coupling 4-chlorobenzenesulfonyl chloride with 2-amino-1,3-dioxo-isoindoline under anhydrous conditions. Critical steps include:

  • Temperature control : Maintaining 0–5°C during sulfonamide bond formation to prevent side reactions.
  • Solvent selection : Using dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize reactive intermediates.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product. Yield optimization relies on stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.) .

Q. What safety protocols are essential when handling this compound?

Due to its sulfonyl chloride group (corrosive, moisture-sensitive), strict precautions are required:

  • PPE : Nitrile gloves, goggles, and a lab coat.
  • Ventilation : Use a fume hood to avoid inhalation of HCl vapors released during reactions.
  • First aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yields and purity?

Yield optimization involves:

  • Catalyst screening : Triethylamine (TEA) or DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling.
  • Solvent polarity : Higher polarity solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction neutralization.
  • Temperature gradients : Gradual warming (0°C → room temperature) reduces side-product formation. Purity is enhanced via recrystallization (ethanol/water mixture) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers validate the proposed mechanism of action in biological assays?

To confirm sulfonamide-mediated inhibition of bacterial dihydropteroate synthase (DHPS):

  • Enzyme assays : Measure IC₅₀ values using purified DHPS and compare with known inhibitors (e.g., sulfanilamide).
  • Competitive binding : Use radiolabeled [³⁵S]-PABA to test substrate displacement.
  • Structural analysis : X-ray crystallography or molecular docking to identify binding interactions with the isoindole-dione moiety .

Q. What strategies can be employed to design derivatives with enhanced bioactivity or reduced toxicity?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzene ring to increase electrophilicity.
  • Isoindole modification : Replace the dione with a thioamide to alter hydrogen-bonding capacity.
  • Prodrug approaches : Mask the sulfonyl chloride with a photolabile protecting group for targeted activation .

Q. How should conflicting data on the compound’s biological targets be resolved?

Contradictory results (e.g., inhibition of non-DHPS targets) require:

  • Orthogonal assays : Combine enzymatic assays with whole-cell studies (e.g., MIC determination against DHPS-deficient strains).
  • Metabolomic profiling : Track folate pathway intermediates via LC-MS to confirm DHPS-specific effects.
  • Off-target screening : Use chemoproteomics to identify unintended protein interactions .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • NMR : ¹H/¹³C NMR to confirm sulfonamide bond formation (δ ~7.5–8.0 ppm for aromatic protons).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical [M+H]⁺: 423.08).
  • HPLC : Purity assessment (≥95%) with UV detection at 254 nm.
  • XRD : Single-crystal diffraction to resolve stereochemical ambiguities .

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